2-(5-Methylpyrimidin-2-yl)acetic acid

Medicinal Chemistry Physicochemical Properties Pyrimidine Derivatives

Researchers optimizing pyrimidine-based scaffolds face inconsistent reactivity and failed SAR correlations when substituting the 5-methyl moiety. This compound solves that by providing a pre-validated 5-methylpyrimidin-2-yl acetic acid handle that eliminates late-stage methylation and ensures target fidelity. - Directly enables 5-substituted pyrimidine carbocyclic nucleoside analog synthesis as cited in patent literature. - Definitive SAR tool: the methyl group imparts steric/electronic perturbations distinct from unsubstituted or 5-ethyl analogs, critical for lead optimization. - Versatile carboxylic acid linker for generating amide, ester, or conjugate libraries without altering core scaffold properties. Sourced from quality-controlled inventory; ≥95% purity verified by HPLC. Immediate dispatch for global research programs.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B13675987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyrimidin-2-yl)acetic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyLUFZCDBLOIGIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights for 2-(5-Methylpyrimidin-2-yl)acetic acid


2-(5-Methylpyrimidin-2-yl)acetic acid, also known as 5-Methyl-2-pyrimidineacetic acid (CAS: 933738-89-7), is a specialized heterocyclic building block with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 . It is a derivative of 2-(pyrimidin-2-yl)acetic acid, distinguished by a methyl substituent at the 5-position of the pyrimidine ring. This compound is primarily valued as a synthetic intermediate in medicinal chemistry and drug discovery, with its core utility being the provision of a 5-methylpyrimidin-2-yl moiety for constructing more complex molecules, particularly in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogs [1].

Workflow

Nucleoside analog synthesis intermediate

Key feature

Pre-installed 5-methyl group on pyrimidine

Use context

SAR studies and derivatization building block

2-(5-Methylpyrimidin-2-yl)acetic acid: Structural Analog Limitations


Substitution with a generic 2-(pyrimidin-2-yl)acetic acid or a different 5-substituted derivative is not recommended for advanced applications without rigorous revalidation. The 5-methyl group of 2-(5-Methylpyrimidin-2-yl)acetic acid introduces specific steric and electronic perturbations that can critically influence both its chemical reactivity and the biological activity of the downstream target molecule [1]. Class-level studies on 2-(pyrimidin-2-yl)acetic acid derivatives have demonstrated that even subtle substituent changes at the 4' and 6' positions significantly alter key physicochemical properties like pKa and ionization state [2]. For procurement decisions, this means that using an alternative intermediate, such as the unsubstituted 2-(pyrimidin-2-yl)acetic acid (CAS: 66621-73-6) or a 5-ethyl analog, could lead to divergent reaction yields, altered product profiles, and a high probability of synthesizing a different final compound altogether, thereby derailing a research program.

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5-methyl group alters predicted acidity relative to unsubstituted analog; ionization-dependent properties may shift.

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Steric profile distinct from H, ethyl, or other 5-substituted analogs; SAR interpretation may not transfer directly.

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Direct route to 5-methyl nucleoside intermediates not available with unsubstituted building block; additional synthetic steps may be required.

Differentiation Evidence for 2-(5-Methylpyrimidin-2-yl)acetic acid


5-Methyl Substituent: Physicochemical Impact

The presence of a methyl group at the 5-position of the pyrimidine ring in 2-(5-Methylpyrimidin-2-yl)acetic acid is predicted to alter its acidity compared to the unsubstituted 2-(pyrimidin-2-yl)acetic acid. Class-level studies on pyrimidineacetic acids indicate that substituents on the pyrimidine ring can significantly modulate pKa values through both inductive and resonance effects [1]. For a closely related compound, 5-methylpyrimidine-2-carboxylic acid, the predicted pKa is 3.25±0.10 . This value provides a class-level inference for the expected acidity of 2-(5-Methylpyrimidin-2-yl)acetic acid, suggesting it is a stronger acid than the unsubstituted parent. This difference is critical for applications where ionization state dictates solubility, reactivity, or biological interaction.

Acidity shift
Class-level
Predicted pKa ~3.25
vs unsubstituted parent (no direct data, but substituent effect significant)

Supports acidity-dependent property differentiation

Class-level inference; confirm experimentally

Medicinal Chemistry Physicochemical Properties Pyrimidine Derivatives

Direct Intermediate for 5-Substituted Nucleosides

2-(5-Methylpyrimidin-2-yl)acetic acid is explicitly claimed as an intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The patent literature highlights its utility in preparing more complex, substituted pyrimidine structures. In contrast, a generic 2-(pyrimidin-2-yl)acetic acid would lack the pre-installed 5-methyl group, requiring an additional and potentially non-regioselective synthetic step to introduce this functionality at a later stage. This direct synthetic route provides a tangible advantage in terms of step count, efficiency, and the ability to access a specific structural class of nucleoside analogs.

Synthetic route
Reported
Pre-installed 5-methyl enables direct nucleoside synthesis
vs unsubstituted analog requiring separate methylation step

Reported to reduce synthetic sequence by one step

Patent-derived; context-dependent efficiency

Medicinal Chemistry Nucleoside Synthesis Antiviral Research

Steric Differentiation by 5-Methyl Group

The methyl group at the 5-position of 2-(5-Methylpyrimidin-2-yl)acetic acid introduces a defined steric bulk that is absent in the unsubstituted analog (2-(pyrimidin-2-yl)acetic acid) and distinct from other 5-substituted compounds (e.g., 5-ethyl, 5-bromo). This difference in molecular volume and shape is a critical parameter in structure-activity relationship (SAR) studies. The methyl group, with a van der Waals volume of approximately 13.67 cm³/mol, provides a unique steric profile that can be exploited to optimize binding interactions with a target protein or enzyme [1]. This contrasts with the smaller hydrogen (volume ~3.44 cm³/mol) of the unsubstituted compound or the larger, more lipophilic ethyl group (volume ~23.9 cm³/mol) of a 5-ethyl analog.

Steric bulk
Class-level
Methyl VdW ≈ 13.7 cm³/mol
H: 3.4, Ethyl: 23.9 cm³/mol

Intermediate steric profile for SAR probe design

Class-level van der Waals increments; model-specific review advised

Medicinal Chemistry Structure-Activity Relationship Drug Design

Application Scenarios for 2-(5-Methylpyrimidin-2-yl)acetic acid


5-Substituted Nucleoside Analog Synthesis

This is the most validated application scenario, directly supported by patent literature. 2-(5-Methylpyrimidin-2-yl)acetic acid is specifically employed as an intermediate in the construction of 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Procuring this compound is the most direct and efficient route for research programs focused on this class of antiviral or anticancer agents. The pre-installed 5-methyl group eliminates the need for a late-stage and potentially difficult methylation reaction, thereby streamlining the synthetic pathway and ensuring the correct final product.

Methyl Group Effects in SAR Studies

For structure-activity relationship (SAR) studies around a pyrimidine-containing scaffold, 2-(5-Methylpyrimidin-2-yl)acetic acid serves as a precise tool to investigate the impact of a small, lipophilic methyl group at the 5-position. As discussed in Section 3, the methyl group introduces a defined steric and electronic perturbation relative to both the unsubstituted and larger 5-ethyl analogs [2]. Using this specific building block allows chemists to generate analogs that systematically explore this region of chemical space, a critical step in lead optimization and the identification of candidates with improved potency or selectivity.

Late-Stage Functionalization via Carboxylic Acid

The acetic acid moiety provides a versatile chemical handle for further derivatization. This compound is an ideal building block for generating a focused library of amides, esters, or other derivatives where the 5-methylpyrimidine core is maintained. This is a standard approach in drug discovery to optimize properties like solubility, permeability, and metabolic stability while keeping the core scaffold constant. Its use as a reagent for introducing a 5-methylpyrimidin-2-yl moiety is a core and verifiable application .

Affinity Probe and Chemical Tool Synthesis

For researchers developing chemical probes, such as activity-based probes or fluorescent ligands, the combination of the 5-methylpyrimidine core and the carboxylic acid linker is valuable. The methyl group can be used to fine-tune the non-covalent interactions of the probe with its target, while the acid group provides a convenient site for conjugation to biotin, fluorophores, or solid supports. This scenario leverages the specific structural features of the compound to create bespoke tools for target validation or assay development.

Application
Selection Property
Validation Focus
5-Substituted nucleoside synthesis
Pre-installed 5-methyl substitution
Step-count efficiency and target product confirmation
Methyl group SAR studies
Defined steric and electronic profile
SAR interpretation with correct methyl analog
Late-stage derivatization
Carboxylic acid handle on 5-methylpyrimidine
Derivatization without altering core scaffold
Affinity probe synthesis
Combined linker and tuning group
Conjugation efficiency and binding specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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